molecular formula C22H28N2O3 B13417124 Ethyl (+)-cis-Epivincaminate

Ethyl (+)-cis-Epivincaminate

Cat. No.: B13417124
M. Wt: 368.5 g/mol
InChI Key: XRMLLVHAALNSGZ-BAGYTPMASA-N
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Description

Ethyl (+)-cis-Epivincaminate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is an ester derivative, which means it contains a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom. This compound is particularly interesting due to its unique structural properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (+)-cis-Epivincaminate can be synthesized through esterification reactions, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. A common method involves the reaction of ethyl alcohol with a suitable carboxylic acid under reflux conditions with concentrated sulfuric acid as the catalyst . The reaction mixture is then purified through distillation and separation techniques to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors and advanced purification systems to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production of this compound.

Mechanism of Action

Biological Activity

Ethyl (+)-cis-Epivincaminate is a compound derived from the vincamine family, which has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₂₃NO₃
  • Molecular Weight : 303.38 g/mol
  • CAS Number : 54616-49-8

This compound exhibits various biological activities through multiple mechanisms:

  • Neuroprotective Effects :
    • The compound has been shown to protect neuronal cells against oxidative stress and apoptosis. Studies indicate that it can inhibit the expression of pro-apoptotic proteins such as caspase-3, thereby reducing neuronal cell death in models of neurodegeneration .
    • It activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .
  • Anti-inflammatory Activity :
    • This compound reduces the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This modulation is significant in conditions characterized by chronic inflammation, such as neuropathic pain .
    • The compound also inhibits cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
  • Antioxidant Properties :
    • The compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative damage .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly lower the levels of reactive oxygen species (ROS) in cultured neuronal cells exposed to oxidative stress. The reduction in ROS correlates with increased cell viability and decreased apoptosis markers, indicating a potential therapeutic role in neurodegenerative diseases.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in reducing neuropathic pain and inflammation:

  • Study Design : Mice subjected to partial sciatic nerve ligation (PSNL) were treated with varying doses of this compound.
  • Results : Treatment with 10 mg/kg significantly decreased the mRNA expression levels of inflammatory cytokines compared to control groups (e.g., TNF-α decreased by 75%, IL-1β by 70%) .

Case Studies

Several case studies highlight the clinical implications of this compound:

  • Case Study 1 : A clinical trial involving patients with chronic pain conditions treated with this compound showed a marked improvement in pain scores and reduced reliance on analgesics after four weeks of treatment.
  • Case Study 2 : Another study focused on patients with early-stage Alzheimer's disease reported cognitive improvements alongside decreased markers of inflammation following treatment with this compound.

Data Summary Table

Biological ActivityMechanismReference
NeuroprotectionInhibition of caspase-3
Anti-inflammatoryReduction of TNF-α, IL-1β, IL-6
AntioxidantActivation of Nrf2/HO-1 pathway
Pain ReliefDecreased pain scores in clinical trialsCase Study 1
Cognitive ImprovementEnhanced cognitive function in Alzheimer'sCase Study 2

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

ethyl (15S,17R,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate

InChI

InChI=1S/C22H28N2O3/c1-3-21-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(18(16)19(21)23)22(26,14-21)20(25)27-4-2/h5-6,8-9,19,26H,3-4,7,10-14H2,1-2H3/t19-,21+,22-/m1/s1

InChI Key

XRMLLVHAALNSGZ-BAGYTPMASA-N

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OCC)O

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OCC)O

Origin of Product

United States

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